Enalapril Maleate is the maleate salt form of enalapril, a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
ENALAPRIL MALEATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved and 4 investigational indications. This drug has a black box warning from the FDA.
See also: Enalapril (salt form of); Enalaprilat (related); Enalapril maleate; felodipine (component of) ... View More ...
Enalapril Maleate
CAS No.: 76095-16-4
Cat. No.: VC0007505
Molecular Formula: C24H32N2O9
Molecular Weight: 492.5 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76095-16-4 |
|---|---|
| Molecular Formula | C24H32N2O9 |
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1 |
| Standard InChI Key | OYFJQPXVCSSHAI-QFPUQLAESA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
| Appearance | White to Off-White Solid |
| Melting Point | 143-144.5 143 - 144.5 °C |
Introduction
Chemical Identity and Structural Properties
Enalapril maleate (CAS 76095-16-4) is a white to off-white crystalline powder with a molecular formula of C₂₄H₃₂N₂O₉ and a molecular weight of 492.52 g/mol . The compound is a 1:1 salt formed between enalapril (C₂₀H₂₈N₂O₅) and maleic acid (C₄H₄O₄), enhancing its stability and solubility. Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 143–144.5°C |
| Boiling Point | 0°C (decomposes) |
| Optical Rotation (α)[D]²⁵ | -42.2° (c = 1 in methanol) |
| Solubility | Methanol: ≥50 mg/mL |
| pKa Values | 3.0 (carboxyl), 5.4 (amine) |
| Partition Coefficient | LogP: 1.0 (BCS Class 1) |
The maleate salt form improves aqueous solubility (24.7 mg/mL at 25°C) compared to the free base, facilitating oral bioavailability . Structural analysis reveals two chiral centers in the enalapril moiety, necessitating stereospecific synthesis to preserve ACE inhibitory activity .
Synthesis and Manufacturing
The synthesis of enalapril maleate involves multistep organic reactions, as detailed in patent CN105294827A . A streamlined approach includes:
-
Condensation: Benzyl alcohol reacts with L-alanine under acidic conditions to form a key intermediate.
-
Acylation: The intermediate couples with 1-benzoyl ethyl propionate using triethylamine as a base catalyst.
-
Hydrogenolysis: Palladium-catalyzed hydrogenation removes protective benzyl groups.
-
Salt Formation: Maleic acid is introduced to crystallize the final product.
Critical process parameters include temperature control (0–50°C), solvent selection (tetrahydrofuran, ethyl acetate), and purification via recrystallization from ethanol/water mixtures . The method achieves >99% enantiomeric purity, essential for therapeutic efficacy.
Pharmacological Mechanism
As a prodrug, enalapril undergoes hepatic esterase-mediated hydrolysis to enalaprilat, the active metabolite . Enalaprilat inhibits ACE (Ki = 0.2 nM), blocking conversion of angiotensin I to angiotensin II and reducing aldosterone secretion . Dual effects ensue:
-
Vasodilation: Systemic vascular resistance decreases by 20–30% in hypertensive patients.
-
Volume Reduction: Natriuresis and reduced water retention via aldosterone suppression.
Pharmacokinetic parameters differ between enalapril and enalaprilat:
| Parameter | Enalapril | Enalaprilat |
|---|---|---|
| Bioavailability | 60–70% | <5% (oral) |
| Tmax (oral) | 1–1.5 hours | 3–4 hours |
| Half-life | 1.3 hours | 11–14 hours |
| Protein Binding | 50–60% | 95–98% |
| Excretion | 60% renal | 90% renal |
The prolonged half-life of enalaprilat permits once-daily dosing, a significant advantage over shorter-acting ACE inhibitors like captopril .
Clinical Applications
Hypertension
Enalapril maleate lowers blood pressure by 15–20/10–12 mmHg in stage 1–2 hypertension. Dosing starts at 5 mg/day, titrated to 20–40 mg/day based on response . In the 2018 FDA label, 68% of patients achieved normotension at 10 mg/day .
Heart Failure
The SOLVD-Treatment trial (n=2,569) demonstrated:
-
27% reduction in mortality (p<0.001)
-
32% fewer heart failure hospitalizations
Optimal dosing is 10 mg twice daily, improving ejection fraction by 4–6% in NYHA Class II-IV patients .
Diabetic Nephropathy
Enalapril reduces proteinuria by 45–50% in type 1 diabetics, slowing glomerular filtration rate decline by 2.4 mL/min/year versus placebo .
| Adverse Effect | Incidence (%) | Management |
|---|---|---|
| Cough | 5–15 | Switch to ARB |
| Hyperkalemia | 3–5 | Monitor K+; diuretics |
| Hypotension | 2–4 | Hydration; dose reduction |
| Angioedema | 0.1–0.5 | Discontinue immediately |
Contraindications include pregnancy (FDA Category D), bilateral renal artery stenosis, and prior angioedema .
Recent Advances
Pediatric Formulations
A 2025 pharmacokinetic study established weight-based dosing (0.07–0.14 mg/kg/day) for hypertensive children aged 2 months–16 years, achieving steady-state enalaprilat levels comparable to adults .
Combination Therapies
Fixed-dose combinations with hydrochlorothiazide show synergistic effects, reducing systolic BP by 25–30 mmHg in resistant hypertension .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume